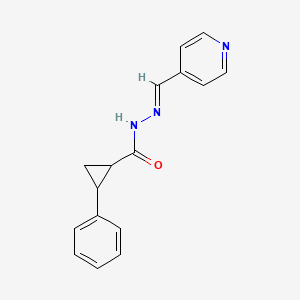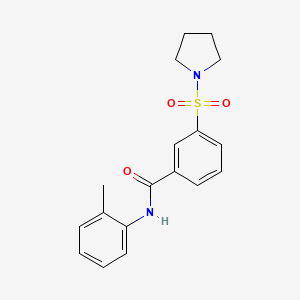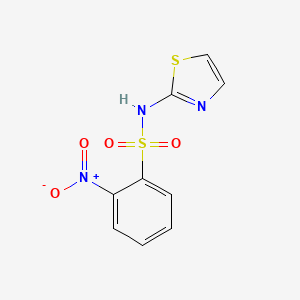
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide, commonly known as PPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail. PPC has shown promising results in various biochemical and physiological assays, making it a potential candidate for further research in the field of drug discovery.
Wirkmechanismus
PPC has been shown to exert its effects through various mechanisms, including the inhibition of inflammatory mediators, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. PPC has also been shown to modulate various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPC has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the inhibition of cancer cell growth. PPC has also been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPC is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. PPC also has good solubility in water, which makes it easy to use in various assays. However, the main limitation of PPC is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on PPC. One potential direction is to investigate its potential use as a drug delivery agent for the treatment of neurological disorders. Another direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to investigate the potential toxicity of PPC and to optimize its synthesis methods to yield higher purity and better yields.
Synthesemethoden
PPC can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of phenylmethylene chloride. Another method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of benzaldehyde. These methods have been optimized to yield high purity PPC with good yields.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PPC has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, PPC has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-18-11-12-6-8-17-9-7-12)15-10-14(15)13-4-2-1-3-5-13/h1-9,11,14-15H,10H2,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNNFXWQVSBIM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)


![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)